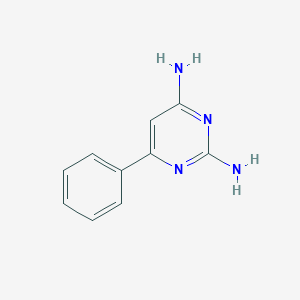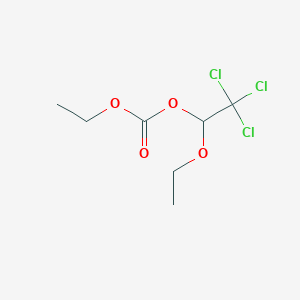
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate, also known as TEEC, is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in many organic solvents and has a molecular weight of 291.59 g/mol. TEEC is commonly used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.
Mechanism Of Action
The mechanism of action of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is not well understood. However, it is believed that 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate acts as a cross-linking agent in polymer chemistry by reacting with the functional groups on the polymer chains. This cross-linking reaction results in the formation of a three-dimensional network that enhances the mechanical and thermal properties of the polymer.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate. However, it is known to be a toxic compound that can cause skin and eye irritation. It is also a potential carcinogen and mutagen, and therefore, appropriate safety precautions should be taken when handling 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate.
Advantages And Limitations For Lab Experiments
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has several advantages as a reagent in organic synthesis. It is a relatively inexpensive compound that is readily available. It is also easy to handle and store. However, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has some limitations. It is a toxic compound that requires appropriate safety precautions when handling. It is also a potential carcinogen and mutagen, which limits its use in certain applications.
Future Directions
There are several future directions for the use of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Another potential application is in the development of new polymer materials with enhanced mechanical and thermal properties. Additionally, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate could be used as a cross-linking agent in the development of new biomaterials for medical applications. Further research is needed to explore these potential applications of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research.
Conclusion:
In conclusion, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is a chemical compound that is widely used in scientific research applications. It is commonly used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry. 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has several advantages as a reagent in organic synthesis, including its low cost and ease of handling. However, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is a toxic compound that requires appropriate safety precautions when handling. Further research is needed to explore the potential applications of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research.
Synthesis Methods
The synthesis of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate involves the reaction of ethylene carbonate with trichloroacetyl chloride and ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by distillation. The yield of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is typically high, and the purity can be easily verified by gas chromatography.
Scientific Research Applications
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis to introduce the ethoxyethyl carbonate group into various organic molecules. This group can be used as a protecting group for alcohols and amines, as well as a functional group for the synthesis of various organic compounds.
properties
CAS RN |
18261-27-3 |
|---|---|
Product Name |
2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate |
Molecular Formula |
C7H11Cl3O4 |
Molecular Weight |
265.5 g/mol |
IUPAC Name |
ethyl (2,2,2-trichloro-1-ethoxyethyl) carbonate |
InChI |
InChI=1S/C7H11Cl3O4/c1-3-12-5(7(8,9)10)14-6(11)13-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
PDKPYZSLHWQFNU-UHFFFAOYSA-N |
SMILES |
CCOC(C(Cl)(Cl)Cl)OC(=O)OCC |
Canonical SMILES |
CCOC(C(Cl)(Cl)Cl)OC(=O)OCC |
Other CAS RN |
18261-27-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



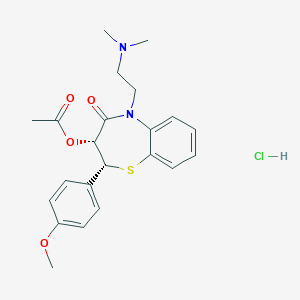

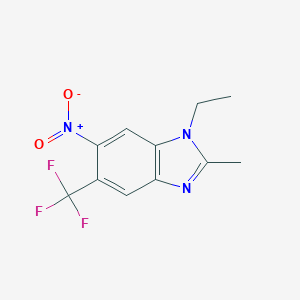


![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)
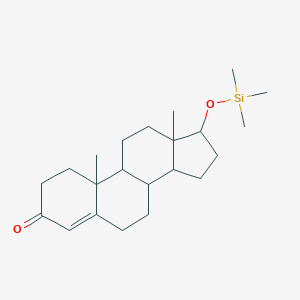


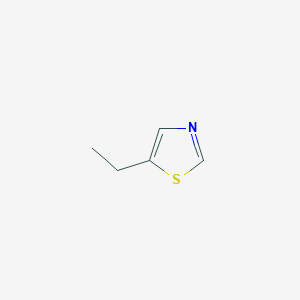
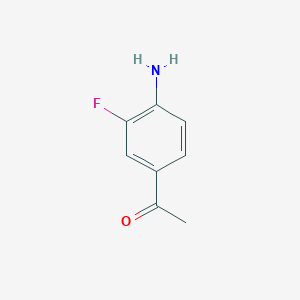
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)
